(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H24N2O2S2 and its molecular weight is 388.54. The purity is usually 95%.
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Scientific Research Applications
Copolymeric Systems and Photoinitiators for UV-Curable Coatings
Copolymeric systems incorporating moieties similar to "(4-Morpholinophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone" have been studied for their application as photoinitiators in ultraviolet (UV)-curable pigmented coatings. Such copolymers demonstrate synergistic effects in activity, offering insights into structural requirements and photochemical mechanistic aspects critical for developing advanced materials for coatings technology (Angiolini et al., 1997).
Molecular Docking and Antimicrobial Activity
Compounds structurally related to "this compound" have been synthesized and characterized, with density functional theory (DFT) and docking studies carried out to understand their antibacterial activity. These studies help in the structural optimization and provide insights into the interaction of these compounds with biological targets, aiding in the development of new antimicrobial agents (Shahana & Yardily, 2020).
Antitumor Activity and Drug Development
The synthesis and antitumor activity of derivatives bearing a morpholino group, akin to the queried compound, highlight their potential in medicinal chemistry. For instance, compounds like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have shown inhibition against various cancer cell lines, indicating the role of such molecules in developing novel anticancer drugs (Tang & Fu, 2018).
Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds, which may share structural similarities with the queried chemical, have been evaluated for their enzyme inhibitory activities. This research is pivotal in identifying new therapeutic agents by understanding how these compounds interact with enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer's disease (Cetin et al., 2021).
Novel Polymeric Photoinitiators
Research into novel polymeric photoinitiators bearing side-chain α-aminoacetophenone moieties, related to the structural framework of "this compound," explores their application in UV-curable coatings. These studies contribute to the development of advanced materials with enhanced photoinitiation efficiency, underlining the importance of molecular design in photopolymerization processes (Carlini et al., 1997).
Mechanism of Action
Mode of Action
Without specific target information, the exact mode of action for this compound remains unclear. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, or dipole-dipole interactions .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain unknown .
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c23-20(16-3-5-17(6-4-16)21-9-12-24-13-10-21)22-8-7-19(26-15-11-22)18-2-1-14-25-18/h1-6,14,19H,7-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSMDBZFPFUKPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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